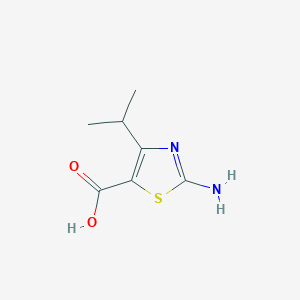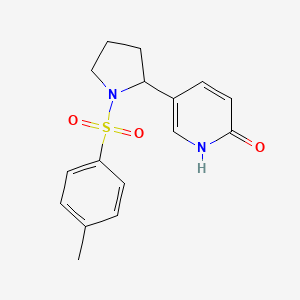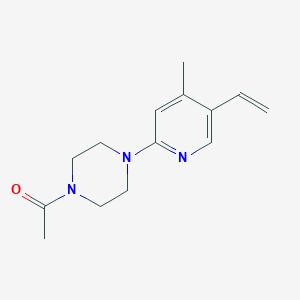
2-Hydrazinyl-4,5-dimethylthiazole trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydrazinyl-4,5-dimethylthiazole trihydrochloride is a chemical compound with a molecular weight of 252.6 g/mol . It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-4,5-dimethylthiazole trihydrochloride typically involves the reaction of 2-amino-4,5-dimethylthiazole with hydrazine hydrate under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated as a trihydrochloride salt to enhance its stability and solubility .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydrazinyl-4,5-dimethylthiazole trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted thiazole derivatives .
Wissenschaftliche Forschungsanwendungen
2-Hydrazinyl-4,5-dimethylthiazole trihydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Hydrazinyl-4,5-dimethylthiazole trihydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cell proliferation and apoptosis, such as matrix metalloproteinases and kinases.
Pathways Involved: It inhibits key signaling pathways that regulate cell growth and survival, leading to the suppression of tumor cell proliferation and induction of apoptosis.
Similar Compounds:
2-Amino-4,5-dimethylthiazole: A precursor in the synthesis of this compound.
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share similar thiazole ring structures and exhibit diverse biological activities.
Uniqueness: this compound is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for developing new therapeutic agents and studying various biological processes .
Eigenschaften
Molekularformel |
C5H12Cl3N3S |
|---|---|
Molekulargewicht |
252.6 g/mol |
IUPAC-Name |
(4,5-dimethyl-1,3-thiazol-2-yl)hydrazine;trihydrochloride |
InChI |
InChI=1S/C5H9N3S.3ClH/c1-3-4(2)9-5(7-3)8-6;;;/h6H2,1-2H3,(H,7,8);3*1H |
InChI-Schlüssel |
SBHRBIQGQZXMSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)NN)C.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


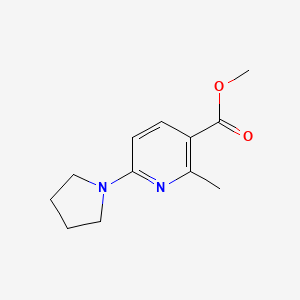

![6-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B11804756.png)
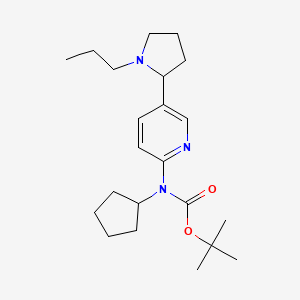

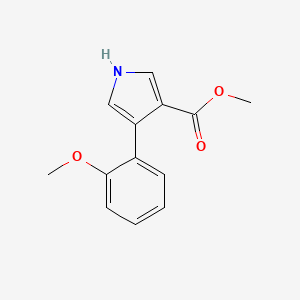

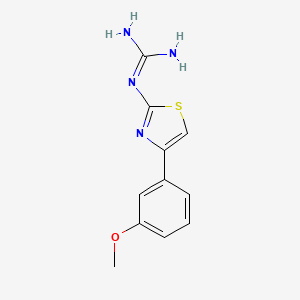
![(2S)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B11804790.png)
![3-Benzyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B11804804.png)
